molecular formula C14H9BrF4O B14780450 [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether

[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether

Cat. No.: B14780450
M. Wt: 349.12 g/mol
InChI Key: KGBDESWYAMVTDA-UHFFFAOYSA-N
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Description

[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether typically involves multiple steps, starting with the preparation of the core benzyl ether structure. One common method involves the use of Friedel-Crafts acylation followed by a series of substitution reactions to introduce the bromine, fluorine, and trifluoromethyl groups . The reaction conditions often require the use of catalysts such as anhydrous ferric chloride and controlled temperatures to ensure the desired substitutions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzyl ethers depending on the nucleophiles employed.

Scientific Research Applications

[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research and industry.

Properties

Molecular Formula

C14H9BrF4O

Molecular Weight

349.12 g/mol

IUPAC Name

1-bromo-5-fluoro-2-phenylmethoxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9BrF4O/c15-12-7-10(16)6-11(14(17,18)19)13(12)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

KGBDESWYAMVTDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)C(F)(F)F

Origin of Product

United States

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